4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Overview
Description
Scientific Research Applications
BLX3887 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study substitution reactions.
Biology: Employed in cell biology to investigate the role of 15-lipoxygenase type 1 in cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and immune response due to its inhibitory effects on 15-lipoxygenase type 1.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
Target of Action
The primary target of BLX3887 is 15-lipoxygenase type 1 (15-LO-1) . This enzyme plays a crucial role in the metabolism of fatty acids and the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
BLX3887 acts as an inhibitor of 15-LO-1 . It binds to the active site of the enzyme, preventing it from catalyzing the oxygenation of polyunsaturated fatty acids . The compound is selective for 15-LO-1 over 15-LO-2, 5-LO, and 12-LO .
Biochemical Pathways
By inhibiting 15-LO-1, BLX3887 affects the lipoxygenase pathway . This results in a decrease in the production of 15-LO metabolites, particularly in eosinophils . These metabolites are involved in various biological processes, including inflammation and immune response .
Result of Action
BLX3887 selectively inhibits the production of 15-LO metabolites in eosinophils over neutrophils . It also inhibits endocytosis in, and the migration of, isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro . These effects could potentially modulate immune responses and inflammation.
Action Environment
The action, efficacy, and stability of BLX3887 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BLX3887 involves the reaction of 4,5-dichloro-1H-pyrazole-3-carboxylic acid with 2-chloro-4-fluoroaniline under specific conditions. The reaction typically requires the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of BLX3887 follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BLX3887 primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles .
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Conditions: Elevated temperatures (50-100°C), inert atmosphere (nitrogen or argon)
Major Products
The major products formed from these reactions are derivatives of BLX3887 where the chlorine atoms are replaced by other functional groups such as methoxy or tert-butyl groups .
Comparison with Similar Compounds
Similar Compounds
BLX3886: Another inhibitor of 15-lipoxygenase type 1 but with different selectivity and potency.
Uniqueness
BLX3887 is unique due to its high selectivity for 15-lipoxygenase type 1 over other lipoxygenases such as 15-lipoxygenase type 2, 5-lipoxygenase, and 12-lipoxygenase. This selectivity makes it a valuable tool in research focused on the specific inhibition of 15-lipoxygenase type 1 without affecting other related enzymes .
Properties
IUPAC Name |
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVTYLZKKCIGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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